molecular formula C23H22N6O3 B2910346 3-(3-oxo-3-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one CAS No. 2034402-61-2

3-(3-oxo-3-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one

Cat. No.: B2910346
CAS No.: 2034402-61-2
M. Wt: 430.468
InChI Key: KJVJMYDIPGXYKG-UHFFFAOYSA-N
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Description

"3-(3-oxo-3-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one" is a synthetic organic compound known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. It belongs to a class of heterocyclic compounds known for their bioactive properties and potential use in therapeutic drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of "3-(3-oxo-3-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one" typically involves multi-step organic reactions, starting from commercially available starting materials.

  • Formation of the Quinazolinone Core:
    • Starting material: Anthranilic acid or its derivatives.

    • Key reaction: Cyclization to form the quinazolinone ring.

    • Reaction conditions: Often carried out under reflux in the presence of dehydrating agents.

  • Introduction of the Triazole Ring:
    • Starting material: Alkyl or aryl azides.

    • Key reaction: Click chemistry via the Huisgen cycloaddition reaction.

    • Reaction conditions: Typically performed in the presence of a copper(I) catalyst under mild conditions.

  • Attachment of the Phenoxymethyl Group:
    • Starting material: Appropriate halides or sulfonates.

    • Key reaction: Nucleophilic substitution.

    • Reaction conditions: Conducted in polar aprotic solvents with a base.

  • Formation of the Azetidine Ring:
    • Starting material: β-lactam precursors.

    • Key reaction: Ring-opening followed by cyclization.

    • Reaction conditions: Carried out under controlled temperatures with specific catalysts.

Industrial Production Methods: Industrial production methods may involve the same steps as laboratory synthesis but optimized for scale, yield, and cost-effectiveness. This often includes continuous flow chemistry, high-throughput synthesis, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:
    • Common reagents: Hydrogen peroxide, potassium permanganate.

    • Conditions: Typically in aqueous or organic solvents.

    • Major products: Oxidized derivatives of the quinazolinone ring.

  • Reduction:
    • Common reagents: Sodium borohydride, lithium aluminum hydride.

    • Conditions: Conducted in polar solvents at low temperatures.

    • Major products: Reduced forms of the azetidine and triazole rings.

  • Substitution:
    • Common reagents: Halogenated compounds, nucleophiles.

    • Conditions: Various solvents depending on the nucleophile.

    • Major products: Substituted derivatives with different functional groups.

Major Products Formed:
  • Substituted quinazolinone derivatives.

  • Triazole-ring modified compounds.

  • Phenoxymethyl-azetidine linked molecules.

Scientific Research Applications

"3-(3-oxo-3-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one" has significant research applications in various domains:

  • Chemistry:
    • Used as a scaffold for developing new organic compounds.

    • Serves as an intermediate in complex synthetic routes.

  • Biology:
    • Studied for its potential bioactive properties.

    • Used in assays to study enzyme interactions and inhibition.

  • Medicine:
    • Investigated for its potential as a therapeutic agent.

  • Industry:
    • Utilized in the synthesis of specialty chemicals.

    • Potential use in the development of advanced materials.

Mechanism of Action

The exact mechanism of action for "3-(3-oxo-3-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one" depends on its specific application:

  • Molecular Targets:
    • May interact with specific proteins or enzymes.

    • Potential targets include kinases, reductases, and transmembrane receptors.

  • Pathways Involved:
    • Can modulate signaling pathways related to cell growth, apoptosis, or inflammation.

    • Inhibits or activates molecular pathways depending on its structure and functional groups.

Comparison with Similar Compounds

Compared to other compounds with similar structures, "3-(3-oxo-3-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one" offers unique advantages due to its specific functional groups and structural configuration:

  • Unique Aspects:
    • Combination of quinazolinone, triazole, and azetidine rings.

    • Enhanced bioactivity due to the phenoxymethyl group.

  • Similar Compounds:
    • Compounds containing individual quinazolinone, triazole, or azetidine rings.

    • Derivatives with different substituents on the core rings.

The compound's structural uniqueness positions it as a promising candidate for further research and development in various scientific and industrial fields.

Properties

IUPAC Name

3-[3-oxo-3-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3/c30-22(10-11-27-16-24-21-9-5-4-8-20(21)23(27)31)28-13-18(14-28)29-12-17(25-26-29)15-32-19-6-2-1-3-7-19/h1-9,12,16,18H,10-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVJMYDIPGXYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)N4C=C(N=N4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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